molecular formula C25H24N2O3S2 B2501741 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide CAS No. 397277-21-3

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide

Cat. No.: B2501741
CAS No.: 397277-21-3
M. Wt: 464.6
InChI Key: XCERDEOBBJHGLF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide (CAS: Not assigned

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S2/c1-14-11-12-15-20(13-14)32-25(21(15)24-26-16-7-4-5-10-19(16)31-24)27-23(28)22-17(29-2)8-6-9-18(22)30-3/h4-10,14H,11-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCERDEOBBJHGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition is achieved through binding interactions at the active sites of these enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its binding to COX enzymes results in the inhibition of their catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a gradual decrease in its efficacy.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's molecular formula is C23H21N3O2S2C_{23}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of approximately 419.56 g/mol. Its structure includes a benzothiazole moiety, which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC23H21N3O2S2
Molecular Weight419.56 g/mol
Density1.341 g/cm³
Refractive Index1.714

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. For instance, it has shown potent antiproliferative activity against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

Antimicrobial Properties

The compound also displays antimicrobial activity , particularly against Gram-positive and Gram-negative bacteria as well as fungi. In vitro tests revealed moderate to good inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/mL .

Analgesic and Anti-inflammatory Effects

In animal models, the compound has been evaluated for its analgesic and anti-inflammatory effects. It has shown significant pain relief comparable to standard analgesics, suggesting potential use in pain management therapies.

Neuroprotective Effects

Emerging research indicates that the compound may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases. Studies involving maximal electroshock seizures in mice have shown that it can reduce seizure frequency without significant neurotoxicity, positioning it as a promising lead for anticonvulsant drug development .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antiproliferative Activity : In a study involving multiple cancer cell lines, the compound was tested using the MTT assay, showing IC50 values indicating strong growth inhibition across all tested lines.
  • Antimicrobial Testing : A series of compounds related to this structure were screened for antimicrobial activity against a panel of bacterial strains, revealing that modifications in structure significantly impacted efficacy.
  • Neurotoxicity Evaluation : Comparative studies with standard anticonvulsants showed that while the compound was effective in reducing seizure incidence, it exhibited lower neurotoxic effects than phenytoin, suggesting a favorable safety profile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Tetrahydrobenzothiophen-Benzothiazole 2,6-Dimethoxybenzamide, Methyl, Benzothiazole ~495 (estimated)
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide Tetrahydrobenzothiazole Acetamide, Amino ~239
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Simple benzamide 3-Methylbenzamide, Hydroxy-dimethylethyl ~221

Key Observations :

  • The target compound’s fused bicyclic system and methoxy-substituted benzamide distinguish it from simpler analogs.
  • The acetamide group in the tetrahydrobenzothiazole derivative may confer higher solubility compared to the target’s dimethoxybenzamide, which is more lipophilic.
  • The hydroxy-dimethylethyl group in ’s compound provides an N,O-bidentate directing group, absent in the target .

Functional Group Impact :

  • The target’s benzothiazole and methoxy groups may enhance binding to hydrophobic enzyme pockets, whereas ’s compound is suited for metal-catalyzed reactions .

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